molecular formula C13H12ClFN2OS B2601075 2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiolan-3-yl)acetamide CAS No. 1241524-87-7

2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiolan-3-yl)acetamide

Cat. No.: B2601075
CAS No.: 1241524-87-7
M. Wt: 298.76
InChI Key: YWOMALUJHDNDDG-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiolan-3-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiolan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate amine with acetic anhydride or acetyl chloride.

    Introduction of the phenyl group: The phenyl group with chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions.

    Formation of the thiolan ring: This step may involve the cyclization of a suitable precursor containing sulfur and carbon atoms.

    Addition of the cyano group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as hydroxyl or amino groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biochemical pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiolan-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)acetamide
  • 2-(2-fluorophenyl)-N-(3-cyanothiolan-3-yl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiolan-3-yl)propionamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the cyano and thiolan groups, makes 2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiolan-3-yl)acetamide unique. These functional groups can impart distinct chemical and biological properties, making the compound valuable for specific applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2OS/c14-10-2-1-3-11(15)9(10)6-12(18)17-13(7-16)4-5-19-8-13/h1-3H,4-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOMALUJHDNDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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